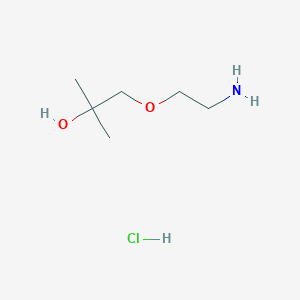

1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(2-aminoethoxy)-2-methylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c1-6(2,8)5-9-4-3-7;/h8H,3-5,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJGKTCECJGPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947664-21-3 | |

| Record name | 1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride typically involves the reaction of 2-aminoethanol with 2-methyl-2-propanol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert it into simpler amines or alcohols, typically using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.

Biology: This compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.

Industry: It is employed in the production of specialty chemicals and as a precursor in the manufacture of various industrial products .

Mechanism of Action

The mechanism of action of 1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating its electron pair. The pathways involved often include nucleophilic substitution and addition reactions, where the compound forms covalent bonds with electrophilic centers .

Comparison with Similar Compounds

1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride can be compared with similar compounds such as aminoethoxyvinyl glycine hydrochloride and 2-(2-Aminoethoxy)ethanol. These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific aminoethoxy and methylpropanol structure, which imparts distinct chemical properties and applications .

Biological Activity

1-(2-Aminoethoxy)-2-methylpropan-2-ol hydrochloride, also known as 1-amino-2-methylpropan-2-ol hydrochloride, is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C₆H₁₅ClN₂O₂

Molecular Weight : 164.66 g/mol

Appearance : White to off-white crystalline powder

Solubility : Soluble in water and alcohols

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and enzymes.

- Hydrophobic Interactions : The ethoxy and alcohol groups facilitate hydrophobic interactions, which are crucial for modulating enzyme activity and influencing cellular signaling pathways.

- Enzyme Modulation : This compound has been shown to alter protein conformation and affect cellular signaling, making it a candidate for therapeutic applications.

1. Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its ability to inhibit specific biological processes:

- Inhibition of Ethylene Biosynthesis : In agricultural studies, the compound has been used to prevent natural flowering in pineapple plants by inhibiting ethylene biosynthesis. This allows for controlled flowering in response to environmental stressors such as cold temperatures and short daylengths.

2. Applications in Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the development of new drug candidates targeting various diseases. For instance, it has been investigated for its potential role in modulating matrix metalloproteinases (MMPs) involved in osteoarthritis progression .

Case Studies

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that this compound could effectively inhibit the mRNA expression of MMP13 and ADAMTS9 in IL-1β-stimulated chondrosarcoma cells. This inhibition was found to be dose-dependent and linked to the suppression of the MAPK signaling pathway, which is activated during inflammatory responses .

Table of Biological Activities

| Activity Type | Description |

|---|---|

| Ethylene Inhibition | Prevents flowering in pineapple plants by inhibiting ethylene biosynthesis |

| MMP Inhibition | Reduces expression of MMP13 and ADAMTS9 in osteoarthritis models |

| Enzyme Modulation | Alters protein conformation affecting cellular signaling pathways |

Q & A

Basic: What are the standard methods for synthesizing 1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or etherification reactions. For example:

- Step 1: React 2-methylpropan-2-ol with a chlorinating agent (e.g., thionyl chloride) to form 2-chloro-2-methylpropane, as described in analogous chlorination procedures .

- Step 2: Introduce the 2-aminoethoxy group via nucleophilic substitution, using ethylene glycol derivatives and ammonia under controlled pH and temperature.

- Step 3: Purify the product via recrystallization or column chromatography. Confirm purity (>95%) using HPLC or NMR .

Advanced: How can conflicting NMR data for aminoethoxy-containing compounds be resolved?

Methodological Answer:

Conflicts may arise from solvent interactions, stereochemistry, or proton exchange. Mitigation strategies include:

- Solvent Selection: Use deuterated DMSO to stabilize amine protons and reduce exchange broadening .

- 2D NMR Techniques: Employ COSY or HSQC to assign overlapping signals in the 1.5–3.0 ppm region (characteristic of methyl and amino groups) .

- pH Adjustment: Protonate the amino group with HCl to simplify splitting patterns, as done for hydrochloride salts .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Purity Analysis: HPLC with UV detection (λ = 210–254 nm) and C18 columns; compare retention times against standards .

- Structural Confirmation:

- FT-IR: Identify O–H (3300 cm⁻¹), N–H (1600 cm⁻¹), and C–O–C (1100 cm⁻¹) stretches .

- Mass Spectrometry: ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ ions .

- Elemental Analysis: Verify Cl⁻ content via titration or ion chromatography .

Advanced: How does the hydrochloride salt form influence solubility and reactivity in aqueous vs. organic phases?

Methodological Answer:

- Solubility: The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions. In organic solvents (e.g., DCM), solubility decreases but can be improved with polar aprotic additives like DMF .

- Reactivity: The protonated amine reduces nucleophilicity, slowing reactions like acylation. Deprotonation (e.g., with NaOH) restores reactivity for coupling reactions .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Light Sensitivity: Protect from UV light using amber glassware.

- Handling: Use nitrogen or argon to purge containers, minimizing oxidative decomposition of the amino group .

Advanced: How can degradation products be identified and quantified under stressed conditions (heat, light, pH)?

Methodological Answer:

- Forced Degradation Studies:

- Thermal Stress: Heat at 60°C for 72 hours; analyze via LC-MS for dehydrohalogenation products (e.g., olefins) .

- Photolysis: Expose to UV (254 nm) for 48 hours; monitor amine oxidation to nitro or nitroso derivatives .

- Hydrolysis: Test in acidic (HCl) and basic (NaOH) conditions; quantify hydrolyzed ethers via GC-MS .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of HCl vapors .

- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

- Waste Disposal: Neutralize with bicarbonate before disposal in halogenated waste streams .

Advanced: How can computational modeling (e.g., DFT) predict reaction pathways for aminoethoxy derivatives?

Methodological Answer:

- Software Tools: Use Gaussian or ORCA for DFT calculations to model nucleophilic substitution energetics and transition states .

- Parameters: Optimize geometries at the B3LYP/6-31G* level; calculate activation barriers for ethoxy group substitution .

- Validation: Compare predicted IR spectra and reaction yields with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.